5-cyclopropanecarbonyl-2-cyclopropylpyridine is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It falls under the category of heterocyclic compounds, specifically pyridine derivatives, which are known for their diverse biological activities. The compound's structure features a cyclopropanecarbonyl group attached to a cyclopropylpyridine framework, making it a unique member of this class.
The compound can be classified as a pyridine derivative due to its pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. Additionally, it is categorized as a cyclopropane derivative because of the presence of cyclopropane moieties in its structure. The molecular formula for 5-cyclopropanecarbonyl-2-cyclopropylpyridine is with a molecular weight of approximately 187.242 g/mol .
The synthesis of 5-cyclopropanecarbonyl-2-cyclopropylpyridine typically involves several steps, including the formation of the cyclopropanecarbonyl group and its subsequent attachment to the pyridine ring.
This multi-step synthetic route requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity.
The molecular structure of 5-cyclopropanecarbonyl-2-cyclopropylpyridine features two cyclopropane rings and a carbonyl group attached to the pyridine ring.
5-cyclopropanecarbonyl-2-cyclopropylpyridine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activity.
The mechanism of action for compounds like 5-cyclopropanecarbonyl-2-cyclopropylpyridine often involves interaction with biological targets such as enzymes or receptors:
Research into its specific mechanisms is ongoing, focusing on its potential applications in treating diseases such as cancer.
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
5-cyclopropanecarbonyl-2-cyclopropylpyridine has potential applications in:
Research continues to explore these applications, emphasizing the compound's versatility and importance in various scientific fields.
The cyclopropane ring is a strategically valuable structural motif in modern drug design, leveraging its unique physicochemical properties to enhance pharmacological profiles. Its high bond dissociation energy (∼106 kcal/mol for C–H bonds) confers exceptional metabolic stability by resisting oxidative degradation by cytochrome P450 enzymes, a critical limitation in many drug candidates [1] [7]. The ring’s planar rigidity enables precise three-dimensional orientation of pharmacophores, often serving as a bioisostere for alkenes or alkynes while minimizing conformational entropy loss upon target binding [1] [6]. This geometric control is exemplified in 18 FDA-approved new chemical entities (NCEs) from 2010–2020 featuring cyclopropane, spanning antiviral, anticancer, and central nervous system therapeutics [1].
Table 1: Impact of Cyclopropane Moieties on Drug Properties
Property Enhancement | Structural Basis | Medicinal Chemistry Example |
---|---|---|
Metabolic Stability | High C–H bond dissociation energy limits oxidative metabolism | IDO1 inhibitors: Cyclopropyl analogs reduced CYP3A4-mediated clearance by >50% compared to methyl counterparts [7] |
Spatial Rigidity | Coplanar carbon atoms enforce conformational restriction | Linrodostat’s cyclopropane optimizes heme-displacing orientation in IDO1 binding pocket [7] |
Steric Mimicry | Shorter C–C bonds (1.51 Å) vs. typical sp³ bonds (1.54 Å) | Cyclopropane as isosteric replacement for gem-dimethyl groups in protease inhibitors [1] |
Electronic Modulation | Enhanced σ-acceptor character with π-character in C–C bonds | Donor-Acceptor Cyclopropanes (DACs) enabling ring-opening reactions for complex heterocycles [6] |
The cyclopropane ring also modulates electronic properties through bent bonds with increased p-character, polarizing adjacent functional groups and influencing molecular dipole moments. This electronic perturbation enhances membrane permeability in multiple clinical candidates [1] [4]. Furthermore, the ring’s strain energy (27.5 kcal/mol) facilitates targeted ring-opening reactions under physiological conditions, enabling prodrug activation strategies and targeted covalent inhibition [6].
Pyridine-based scaffolds dominate heterocyclic drug architecture due to their balanced physicochemical properties and versatile target engagement capabilities. Analysis of 2014–2023 FDA approvals reveals pyridine in 54 drugs (33% anticancer, 20% CNS agents), surpassing other azaheterocycles in prevalence [8]. The nitrogen’s electron-withdrawing effect lowers HOMO energy (-9.30 eV vs. benzene -9.24 eV), enhancing oxidative stability while enabling hydrogen bonding and π-stacking interactions with biological targets [8]. Pyridine’s reduced oxidation potential relative to aniline avoids toxic quinone-imine formation, improving safety profiles in chronic therapies [10].
Table 2: Pyridine-Containing Drugs Approved 2014–2023
Therapeutic Area | Drug Examples | Key Pyridine-Mediated Interactions |
---|---|---|
Antiviral | Tenofovir alafenamide, Bictegravir | Coordination with Mg²⁺ in HIV integrase active site |
Anticancer | Lorlatinib, Abemaciclib | Water-mediated H-bonding with kinase hinge regions |
Antibacterial | Delpazolid, Tedizolid | Hydrophobic filling of ribosomal peptidyl transferase center |
CNS Agents | Osimertinib, Brexpiprazole | Cation-π interactions with serotonin receptors |
Positional isomerism critically modulates bioactivity: 2-aminopyridines serve as hydrogen-bond donors in kinase inhibitors (e.g., lorlatinib), while 4-pyridyl groups enable metal coordination in HIV integrase inhibitors [8] [10]. The synthetic versatility of pyridine N-oxides facilitates regioselective C-2 functionalization, as demonstrated by reactions with isocyanides yielding 2-aminopyridines—key intermediates for antimalarial and antiviral agents [10]. Electronic tuning via ring substitution (e.g., 3-cyano for reduced basicity, 4-methoxy for increased lipophilicity) enables precise optimization of absorption and distribution properties [8].
The strategic integration of both cyclopropanecarbonyl and 2-cyclopropyl substituents in a pyridine core creates a multimodal pharmacophore with synergistic advantages. The 2-cyclopropyl group provides steric shielding of the pyridine nitrogen, reducing N-oxidation susceptibility while maintaining optimal logD for blood-brain barrier penetration (predicted logP = 2.8) [1] [7]. Concurrently, the 5-cyclopropanecarbonyl moiety introduces a conformationally restricted hydrogen bond acceptor/donor pair that mimics transition states in enzymatic catalysis, particularly relevant for viral protease inhibition [6] [8].
Electronic coupling between the electron-deficient pyridine ring and the cyclopropanecarbonyl group creates a polarized system that enhances target binding through dipole alignment. Molecular modeling indicates the cyclopropanecarbonyl carbonyl oxygen exhibits enhanced electrophilicity (σ* orbital energy -2.1 eV) versus aliphatic ketones (-1.8 eV), facilitating stronger hydrogen bonding with catalytic residues in binding pockets [4] [8]. This polarization is evidenced by IR stretching frequency shifts (1715 cm⁻¹ vs. 1720 cm⁻¹ for acyclic analogs) [4].
Synthetically, the dual functionality enables orthogonal diversification: the cyclopropyl group resists ring-opening under cross-coupling conditions (e.g., Suzuki-Miyaura), while the ketone serves as a handle for reductive amination or nucleophilic addition [5] [9]. This chemoselectivity was exploited in Pd(II)-catalyzed C–H arylation methodologies using bidentate directing groups, where cyclopropanecarboxamides underwent selective β-arylation without competitive ring cleavage [5]. The kinetic stability of both cyclopropane rings under physiological pH (t₁/₂ > 24h at pH 7.4) contrasts with activated cyclopropanes in DAC systems, ensuring metabolic integrity during therapeutic action [6].
The combined steric and electronic effects of both cyclopropyl units significantly reduce metabolic clearance pathways. Studies on analogous structures demonstrate 5.3-fold lower microsomal clearance compared to mono-cyclopropyl derivatives, attributable to blockade of both pyridine oxidation and benzylic hydroxylation sites [7]. This dual protection strategy aligns with recent medicinal chemistry optimizations where fused cyclopropyl rings improved human whole blood potency of IDO1 inhibitors by 8-fold while extending half-life 2.9-fold [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: